Benzoic acid, 4-bromo-2-(bromomethyl)-, ethyl ester
Description
Benzoic acid, 4-bromo-2-(bromomethyl)-, ethyl ester is a brominated aromatic ester with the molecular formula C₁₀H₉Br₂O₂ (approximate molecular weight: 322.0 g/mol). Its structure features a benzoic acid backbone substituted with a bromine atom at the 4-position, a bromomethyl (-CH₂Br) group at the 2-position, and an ethyl ester (-COOCH₂CH₃) functional group. This compound is likely synthesized through bromination and esterification reactions, similar to protocols used for analogous brominated benzoic esters .
Properties
IUPAC Name |
ethyl 4-bromo-2-(bromomethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-2-14-10(13)9-4-3-8(12)5-7(9)6-11/h3-5H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPATZMBJAPJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzoic acid, 4-bromo-2-(bromomethyl)-, ethyl ester (CAS Number: 260561-85-1) is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological properties, and relevant case studies associated with this compound.
- Molecular Formula : CHBrO
- Molecular Weight : 321.993 g/mol
- Density : 1.7 g/cm³
- Boiling Point : 375.5 °C
- Flash Point : 180.9 °C
Synthesis
The synthesis of this compound typically involves bromination reactions followed by esterification processes. The compound can be synthesized through selective bromination of precursor benzoic acids and subsequent reaction with ethanol in the presence of acid catalysts .
Biological Activity
The biological activity of benzoic acid derivatives, including the ethyl ester variant, has been explored in various studies focusing on antibacterial and cytotoxic effects.
Antibacterial Activity
Research indicates that many benzoic acid derivatives exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The specific antibacterial activity of this compound has not been extensively documented; however, related compounds have shown promising results:
| Compound | Bacteria Tested | Zone of Inhibition (mm) |
|---|---|---|
| Chalcone Derivative | Bacillus sphericus | 8 |
| Chalcone Derivative | Escherichia coli | - |
In a study involving related compounds, it was noted that while some derivatives showed significant antibacterial properties, others did not exhibit any measurable activity at tested concentrations .
Cytotoxic Activity
The cytotoxic effects of benzoic acid derivatives have been evaluated using various cancer cell lines. For instance, compounds similar to this compound were tested against HeLa and U87 cell lines:
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | HeLa | 97.3 |
| Compound B | U87 | 75.3 |
These studies reveal that certain modifications to the benzoic acid structure can enhance cytotoxicity selectively against cancerous cells while sparing normal cells .
Case Studies
- Antitumor Activity : A study highlighted the potential of brominated benzoic acid derivatives as intermediates in synthesizing antitumor agents. These compounds demonstrated selective cytotoxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells .
- Prostaglandin Synthesis : The synthesis pathways for prostaglandins using brominated benzoic acids emphasize their medicinal significance. The ability to modify these compounds opens avenues for developing new therapeutic agents targeting inflammatory pathways .
Comparison with Similar Compounds
Structural and Functional Analysis
Substituent Effects: The dual bromine substituents in the target compound increase its molecular weight and lipophilicity compared to mono-bromo analogs like 4-bromo benzoic acid methyl ester. The ethyl ester group offers greater steric bulk and reduced volatility compared to methyl esters, influencing solubility and hydrolysis rates .
Synthetic Pathways: Brominated benzoic esters are typically synthesized via N-bromosuccinimide (NBS) -mediated bromination of precursor esters, followed by esterification . For example, (Z)-3-aryl-4-bromo-2-butenoic acid ethyl esters are prepared using NBS and benzoyl peroxide . The target compound’s bromomethyl group likely requires selective bromination of a methyl-substituted precursor, a process seen in the synthesis of 5-chloro-methyl-N-phenyl indole derivatives .
Biological and Industrial Relevance :
- Brominated benzoic esters are prevalent in natural product extracts (e.g., Streptomyces spp.) and exhibit antimicrobial, antiviral, and antitumor activities . The target compound’s bromomethyl group may enhance bioactivity compared to simpler analogs.
- Ethyl esters like TCMBA are used in agrochemicals due to their stability and functional diversity , while methyl esters (e.g., 4-bromo benzoic acid methyl ester) serve as analytical standards in GC-MS .
Q & A
Q. What are the recommended synthetic routes for Benzoic acid, 4-bromo-2-(bromomethyl)-, ethyl ester?
A common approach involves bromination of pre-functionalized benzoic acid derivatives. For example:
- Step 1 : Esterification of 4-bromo-2-methylbenzoic acid using thionyl chloride (SOCl₂) in ethanol to yield the ethyl ester intermediate .
- Step 2 : Radical or electrophilic bromination of the methyl group at the 2-position. This can be achieved using N-bromosuccinimide (NBS) under UV light or with a Lewis acid catalyst (e.g., FeBr₃) .
- Validation : Monitor reaction progress via TLC or GC-MS. Confirm regioselectivity using H NMR (e.g., disappearance of methyl proton signals at δ ~2.3 ppm and emergence of bromomethyl protons at δ ~4.3 ppm) .
Q. How can spectroscopic techniques confirm the structure of this compound?
- IR Spectroscopy : Identify ester carbonyl (C=O) stretching at ~1720 cm⁻¹ and C-Br vibrations at ~600 cm⁻¹. Compare with methyl 4-bromobenzoate (IR data in ).
- NMR :
- H NMR: Ethyl ester protons (triplet at δ ~1.3 ppm for CH₃, quartet at δ ~4.3 ppm for CH₂), aromatic protons (splitting pattern depends on substitution), and bromomethyl protons (singlet at δ ~4.3 ppm).
- C NMR: Carbonyl carbon at ~168 ppm, brominated carbons at ~40 ppm (bromomethyl) and ~130 ppm (aromatic Br) .
- Mass Spectrometry : Molecular ion peak at m/z 325/327 (Br isotopes) and fragmentation patterns consistent with ethyl ester and bromine loss .
Advanced Research Questions
Q. How can regioselective bromination be optimized to avoid di- or over-bromination?
- Method : Use directing groups or steric hindrance. For example, the ethyl ester group at the 1-position directs electrophilic bromination to the 2-methyl group.
- Conditions :
- Analysis : Compare HPLC retention times of intermediates and byproducts. Quantify purity via F NMR if fluorine tags are used in parallel studies .
Q. What computational tools predict the reactivity of brominated benzoic acid esters in cross-coupling reactions?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling. The bromomethyl group may act as a leaving group in nucleophilic substitutions .
- Molecular Dynamics Simulations : Model steric effects of the ethyl ester on reaction kinetics. Tools like Gaussian or ORCA can optimize transition states for bromine displacement .
Q. How can hyphenated techniques (e.g., LC-MS/MS) resolve co-eluting byproducts during synthesis?
- Sample Prep : Derivatize with pentafluorobenzyl bromide to enhance MS sensitivity for brominated species .
- LC Conditions : Use a C18 column with acetonitrile/water gradient. Monitor at 254 nm (Br absorbance).
- MS/MS Fragmentation : Identify diagnostic ions (e.g., m/z 325 → 245 [loss of Br]) and compare with NIST spectral libraries .
Q. What strategies stabilize this compound against hydrolysis under aqueous conditions?
- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to shield the ester group .
- pH Control : Conduct reactions in anhydrous solvents (e.g., THF) with molecular sieves. Avoid basic conditions that promote ester hydrolysis .
Methodological Considerations
- Spectral Data : Cross-reference experimental IR/NMR with NIST Chemistry WebBook entries for analogous brominated esters .
- Reaction Optimization : Use design of experiments (DoE) to evaluate temperature, catalyst loading, and solvent effects on yield .
- Safety Protocols : Handle brominated compounds in fume hoods; assess toxicity via Zebrafish embryo assays for eco-toxicological impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
